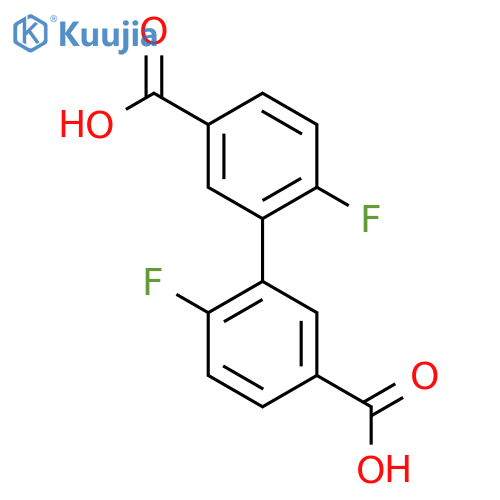

Cas no 1261927-15-4 (3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid)

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- MFCD18321529

- 3-(5-CARBOXY-2-FLUOROPHENYL)-4-FLUOROBENZOIC ACID

- DTXSID30690958

- 6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid

- 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid, 95%

- 1261927-15-4

- 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid

-

- MDL: MFCD18321529

- インチ: InChI=1S/C14H8F2O4/c15-11-3-1-7(13(17)18)5-9(11)10-6-8(14(19)20)2-4-12(10)16/h1-6H,(H,17,18)(H,19,20)

- InChIKey: MNWWTSNXEMLIJV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 278.03906506Da

- どういたいしつりょう: 278.03906506Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 74.6Ų

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB328757-5 g |

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid, 95%; . |

1261927-15-4 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB328757-5g |

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid, 95%; . |

1261927-15-4 | 95% | 5g |

€1159.00 | 2025-03-19 |

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid 関連文献

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

6. Back matter

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acidに関する追加情報

Introduction to 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic Acid (CAS No. 1261927-15-4)

3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid, identified by the chemical identifier CAS No. 1261927-15-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motifs that include fluoro-substituted aromatic rings and carboxylic acid functional groups. The presence of fluorine atoms at the 2-position and 4-position of the benzene ring introduces distinct electronic and steric properties, making this molecule a promising candidate for various biochemical applications.

The synthesis and characterization of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid involve meticulous chemical methodologies that ensure high purity and yield. The carboxy group at the 5-position enhances the solubility and reactivity of the molecule, facilitating its incorporation into more complex chemical frameworks. This compound has been extensively studied for its potential role in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and metabolic disorders.

In recent years, there has been a surge in research focusing on fluoro-substituted benzoic acids due to their enhanced bioavailability and metabolic stability. Studies have demonstrated that fluorine atoms can significantly influence the pharmacokinetic properties of molecules, thereby improving their efficacy as drugs. The specific arrangement of fluorine atoms in 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid makes it an attractive scaffold for designing molecules with improved pharmacological profiles.

One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and autoimmune conditions. Researchers have identified that benzoic acid derivatives can modulate inflammatory pathways by interacting with specific enzymes and receptors. The unique structural features of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid suggest that it may exhibit potent anti-inflammatory activity by inhibiting key pro-inflammatory cytokines and enzymes.

Moreover, this compound has shown promise in preclinical studies as a potential therapeutic for metabolic syndrome. Metabolic syndrome is a cluster of conditions characterized by obesity, insulin resistance, dyslipidemia, and hypertension. Emerging evidence indicates that benzoic acid derivatives can improve insulin sensitivity and regulate lipid metabolism. The presence of both carboxylic acid and fluoro-substituted aromatic groups in 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid may contribute to its ability to modulate these metabolic pathways effectively.

The role of fluorine in enhancing molecular interactions has also been explored in the context of enzyme inhibition. Fluoro-substituted compounds often exhibit stronger binding affinities to biological targets due to increased lipophilicity and electronic effects. In the case of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid, the fluorine atoms at the 2-position and 4-position are likely to engage in favorable interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central to inflammatory processes. This could lead to the development of more potent and selective inhibitors compared to non-fluoro-substituted analogs.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid. Molecular modeling techniques allow researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds with high accuracy. These computational tools have been instrumental in designing derivatives with enhanced pharmacological properties, reducing the need for extensive experimental trials.

The pharmaceutical industry has increasingly recognized the value of benzoic acid derivatives in drug development due to their versatility and efficacy. 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid exemplifies this trend by combining structural features that are known to improve drug-like properties such as solubility, bioavailability, and target specificity. As research continues to uncover new therapeutic applications for this class of compounds, their significance in modern medicine is likely to grow.

In conclusion, 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid (CAS No. 1261927-15-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural composition, combined with its potential biological activities, positions it as a valuable scaffold for developing novel therapeutic agents targeting various diseases. As scientific understanding advances, compounds like this are expected to play a crucial role in addressing unmet medical needs through innovative drug design strategies.

1261927-15-4 (3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid) 関連製品

- 2096333-30-9(4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid)

- 1448046-30-7(3-chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}pyridine)

- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)

- 2138372-64-0(1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one)

- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)

- 211244-82-5(8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one)

- 497083-24-6(3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid)

- 2000315-87-5(2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid)

- 106851-31-4(6-phenyl-1h-indole)

- 2092780-89-5(3-Fluoro-4-methyl-2-(methylthio)benzaldehyde)